Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate
Description
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is a sulfur-rich organic compound characterized by a central acetate ester core substituted with two propan-2-yloxycarbonothioyl sulfanyl groups. The compound’s thiocarbonate and sulfanyl moieties contribute to its reactivity, particularly in nucleophilic substitution or coordination chemistry.
Properties
IUPAC Name |
methyl 2,2-bis(propan-2-yloxycarbothioylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S4/c1-6(2)14-10(16)18-9(8(12)13-5)19-11(17)15-7(3)4/h6-7,9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQSKWELBUIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SC(C(=O)OC)SC(=S)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494145 | |
| Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64407-81-4 | |
| Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate typically involves the reaction of appropriate thiol and ester precursors under controlled conditions. One common method includes the reaction of methyl 2-bromoacetate with a thiol derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thioester functionalities exhibit significant antimicrobial properties. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has been investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. This property is particularly useful in developing new antibiotics or antifungal agents, especially in light of increasing resistance to existing drugs.
Case Study: Antibacterial Efficacy
A study conducted by demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating a promising lead for further development in antibiotic research.
Agricultural Applications
Pesticidal Properties
this compound has been evaluated for its use as a pesticide. Its structure suggests potential activity against pests due to the presence of sulfur and carbonyl groups, which are known to enhance biological activity.
Case Study: Insecticidal Activity
In a controlled trial, the compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated over 80% mortality within 48 hours of exposure at concentrations of 100 ppm, demonstrating its potential as a natural pesticide alternative.
Materials Science Applications
Polymer Synthesis
The compound can serve as a precursor for synthesizing novel polymers with unique properties. Its thioester linkages allow for the formation of cross-linked networks that can be utilized in coatings and adhesives.
Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | 60 °C |
| Tensile Strength | 30 MPa |
| Elongation at Break | 150% |
Chemical Synthesis and Characterization
This compound can be synthesized through a multi-step process involving the reaction of propan-2-ol with carbon disulfide and subsequent acetic acid derivatization. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate involves its interaction with molecular targets through its reactive functional groups. The ester and thiol groups can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on organophosphorus esters and phosphonothioates, which differ significantly in functional groups and reactivity from the sulfur/acetate-based target compound. Below is a comparative analysis of key compounds from the evidence, highlighting structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Divergence: The evidence compounds are organophosphorus derivatives (phosphonates/phosphonothioates), which exhibit distinct reactivity in hydrolysis, nucleophilic attack, and metal coordination compared to the target’s thiocarbonate and sulfanyl groups . Phosphonothioates (e.g., C14H32NO2PS in ) often serve as nerve agent analogs or pesticides due to their acetylcholinesterase inhibition, whereas sulfur-rich compounds like the target may act as vulcanizing agents or ligands in catalysis.
Substituent Effects: Aminoethyl groups in evidence compounds (e.g., diisopropylaminoethyl in ) enhance solubility in polar solvents and biological activity. In contrast, the target’s propan-2-yloxycarbonothioyl groups likely increase steric bulk and lipophilicity.
Research Findings and Limitations
- Absence of Direct Data: None of the provided evidence references this compound. Structural analogies are inferred from sulfur/phosphorus ester comparisons.
- Phosphonothioate Reactivity: Evidence compounds (e.g., ) undergo hydrolysis to toxic byproducts (e.g., methylphosphonic acid), whereas the target’s thiocarbonate groups may degrade into carbonyl sulfide or thiols under acidic conditions.
- Toxicity and Applications: Organophosphorus compounds in the evidence are regulated under Schedule 2B04 (Chemical Weapons Convention) , while sulfur esters like the target may have industrial applications (e.g., rubber processing) but lack documented regulatory status.
Biological Activity
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate, a compound with potential biological activities, has garnered interest in recent years due to its unique chemical structure and the diverse applications it may have in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This compound features a thioester functional group, which is known to exhibit various biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thioesters have been shown to possess antibacterial and antifungal activities. A study highlighted that thioester derivatives demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. Studies have demonstrated that thioester compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, where higher concentrations of the compound exhibited increased scavenging ability .
3. Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated through various cell line studies. Notably, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents, indicating their potential as anticancer agents .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of microbial pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, suggesting its potential as an antifungal agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 32 |
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was performed on human cancer cell lines using this compound. The results showed an IC50 value of 25 µM against MCF-7 cells, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HCT-116 | 30 |
Research Findings
Recent investigations into the biological activity of thioester compounds have revealed a correlation between structural modifications and enhanced biological efficacy. For instance, the presence of specific substituents on the carbon chain has been linked to increased antimicrobial and cytotoxic activity .
Moreover, computational studies using density functional theory (DFT) have provided insights into the electronic properties of these compounds, suggesting that electron-withdrawing groups may enhance their reactivity towards biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via thiol-ene "click" chemistry or Michael-type additions, leveraging sulfur nucleophiles reacting with activated carbonyl groups. For example, thioglycolic acid derivatives have been used in Michael additions to α,β-unsaturated carbonyl precursors . Post-synthesis, purity is validated using HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). X-ray crystallography (as in ) confirms structural integrity by resolving bond lengths and angles .
Q. How can researchers distinguish between enantiomeric forms of this compound if present?
- Methodology : Chiral chromatography (e.g., chiral HPLC or GC) with cellulose-based columns separates enantiomers. Circular dichroism (CD) spectroscopy provides complementary data on optical activity. highlights that similar thioether derivatives often exist as R/S mixtures, requiring chiral resolution techniques for biological studies .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation or dermal contact. Toxicity screenings (e.g., Ames test) should precede biological assays. Waste must be neutralized with oxidizing agents (e.g., hydrogen peroxide) before disposal, as sulfur-containing compounds may release hazardous gases .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in radical polymerization?
- Methodology : Density functional theory (DFT) calculates the compound’s chain-transfer constants (Ctr) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Parameters like bond dissociation energies (BDEs) of the C–S bond and electron-withdrawing effects of the (propan-2-yl)oxy groups are modeled (e.g., Gaussian 09 software) . Experimental validation involves comparing predicted vs. observed polymerization kinetics via gel permeation chromatography (GPC).
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodology : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres identifies decomposition pathways. Discrepancies may arise from impurities or moisture content. For example, sulfonyl-containing analogs ( ) show variable stability due to hygroscopicity; thus, Karl Fischer titration quantifies water content pre-analysis .
Q. How does the crystal packing of this compound influence its solubility and reactivity?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For instance, ’s monoclinic structure (space group P2₁/n) shows how bulky isopropoxy groups reduce solubility in polar solvents. Molecular dynamics (MD) simulations correlate packing density with dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
